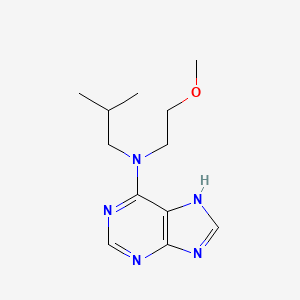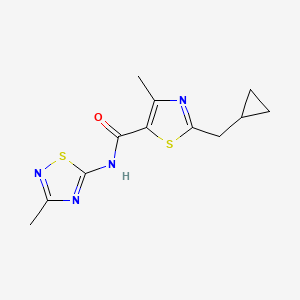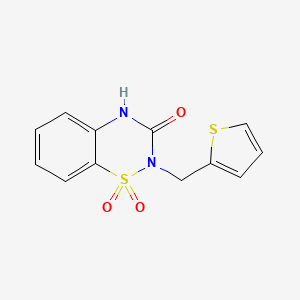![molecular formula C14H14N2O2S B7631968 1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-thiophen-2-ylethanone](/img/structure/B7631968.png)
1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-thiophen-2-ylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-thiophen-2-ylethanone, also known as MPO, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
作用机制
The mechanism of action of 1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-thiophen-2-ylethanone involves binding to the sigma-1 receptor and modulating its activity. The sigma-1 receptor is a chaperone protein that interacts with various ion channels, receptors, and enzymes in the cell. By modulating the activity of the sigma-1 receptor, this compound can affect the function of these proteins and lead to changes in intracellular signaling and physiological responses.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been reported to increase the release of dopamine, serotonin, and acetylcholine in the brain, which are neurotransmitters that play a role in mood regulation, cognition, and motor function. This compound has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and excitotoxicity. Additionally, this compound has been reported to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.
实验室实验的优点和局限性
1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-thiophen-2-ylethanone has several advantages for use in lab experiments. It has a high affinity for the sigma-1 receptor, making it a potent tool for studying the function of this protein. This compound has also been shown to have low toxicity, making it safe for use in cell and animal studies. However, there are some limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and its effects on other proteins and signaling pathways are not well characterized. Additionally, this compound has not been extensively studied in vivo, and its effects in animal models may differ from its effects in cell studies.
未来方向
There are several future directions for research on 1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-thiophen-2-ylethanone. One area of interest is the development of this compound derivatives that have improved potency and selectivity for the sigma-1 receptor. Another area of interest is the study of this compound in animal models of neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and depression. Additionally, the role of this compound in other physiological systems, such as the immune system and cardiovascular system, warrants further investigation. Finally, the development of imaging agents that can detect the binding of this compound to the sigma-1 receptor in vivo could be a valuable tool for studying the function of this protein in health and disease.
Conclusion
In conclusion, this compound (this compound) is a chemical compound that has significant potential for use in scientific research. Its high affinity for the sigma-1 receptor makes it a valuable tool for studying the function of this protein in various physiological and pathological conditions. However, further research is needed to fully understand the mechanism of action of this compound, its effects on other proteins and signaling pathways, and its potential use in animal models of disease.
合成方法
The synthesis of 1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-thiophen-2-ylethanone involves a multi-step process that includes the reaction of 3-(pyridin-2-yl)propanal with thioacetic acid, followed by the reaction with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene, and finally, the reaction with methyl iodide. The final product is obtained through purification and crystallization processes. This synthesis method has been reported in several research papers and has been shown to produce high yields of this compound.
科学研究应用
1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-thiophen-2-ylethanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been reported to have a high affinity for the sigma-1 receptor, which is a protein that plays a role in regulating calcium signaling and neurotransmitter release. This compound has been shown to modulate the activity of the sigma-1 receptor, leading to changes in intracellular calcium levels and neurotransmitter release. This makes this compound a potential tool for studying the role of the sigma-1 receptor in various physiological and pathological conditions.
属性
IUPAC Name |
1-(7-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-10-7-12-14(15-9-10)18-5-4-16(12)13(17)8-11-3-2-6-19-11/h2-3,6-7,9H,4-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIXOOQALUCFFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)OCCN2C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(Cyclopropylmethoxy)-5-fluorophenyl]sulfonyl-2,3-dihydropyrrolo[3,2-c]pyridine](/img/structure/B7631888.png)
![5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile](/img/structure/B7631902.png)

![1-[[2-Methyl-4-(trifluoromethyl)phenyl]methyl]-3-(1,3-thiazol-2-ylmethyl)urea](/img/structure/B7631918.png)
![Methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate](/img/structure/B7631930.png)

![(6-Fluoroquinolin-8-yl)-(6-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7631935.png)

![N,N-dimethyl-5-[(N-prop-2-enylanilino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7631948.png)

![N-[[1-(cyanomethyl)piperidin-4-yl]methyl]-2-fluoro-6-(trifluoromethyl)benzamide](/img/structure/B7631969.png)
![6-(3-methylpyrazol-1-yl)-N-[(2-propan-2-yloxypyridin-4-yl)methyl]pyridazin-3-amine](/img/structure/B7631975.png)
![3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(2-propan-2-yloxypyridin-4-yl)methyl]pyridin-2-amine](/img/structure/B7631994.png)
![6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide](/img/structure/B7632014.png)